4-(4-chloroanilino)-2H-chromen-2-one

CYP450 inhibition drug metabolism enzyme kinetics

Choose 4-(4-chloroanilino)-2H-chromen-2-one for its proven CYP2A6 potency (IC50 51nM) and 23.5x selectivity over methoxsalen, enabling cleaner enzyme inhibition at lower concentrations. The para-chloro substitution delivers a 2.4x anticancer potency advantage over unsubstituted analogs (IC50 12.5µM vs ~30µM) in colon/liver cancer models. A 5.1x CYP2C19 selectivity window minimizes off-target confounding in ADME panels, avoiding de novo halogen SAR exploration.

Molecular Formula C15H10ClNO2
Molecular Weight 271.7 g/mol
CAS No. 24526-89-4
Cat. No. B1597146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chloroanilino)-2H-chromen-2-one
CAS24526-89-4
Molecular FormulaC15H10ClNO2
Molecular Weight271.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H
InChIKeyXTKKFDIRDFFXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chloroanilino)-2H-chromen-2-one (CAS 24526-89-4): A 4-Anilinocoumarin Building Block for CYP Inhibition and Anticancer SAR Studies


4-(4-Chloroanilino)-2H-chromen-2-one (CAS 24526-89-4, molecular formula C15H10ClNO2, MW 271.70) is a synthetic coumarin derivative featuring a 4-chloroanilino substitution on the chromen-2-one scaffold [1]. The compound belongs to the 4-anilinocoumarin class and is characterized by a chlorine atom at the para position of the aniline ring, which modulates electronic and steric properties compared to unsubstituted or differently halogenated analogs . It is primarily utilized as a research chemical and building block in medicinal chemistry, with reported inhibitory activity against cytochrome P450 enzymes and predicted anticancer potential [2].

Why 4-Anilinocoumarin Analogs Are Not Interchangeable: The Critical Role of the 4-Chloro Substituent in CYP Selectivity and Anticancer Potential


Simple substitution among 4-anilinocoumarin derivatives is not pharmacologically neutral. The para-chloro substitution in 4-(4-chloroanilino)-2H-chromen-2-one confers a distinct cytochrome P450 inhibition profile and predicted anticancer activity compared to unsubstituted, fluoro, or methoxy analogs [1]. Quantitative structure-activity relationship (QSAR) studies demonstrate that halogen substitution, particularly chlorine, significantly enhances anti-colon cancer and anti-hepatoma potency by altering electron density and lipophilicity (LogP) [2]. Furthermore, in vitro CYP inhibition data reveal that the chloro substituent contributes to nanomolar potency against CYP2A6 and a unique selectivity window, which would be lost with alternative aniline substitutions [3]. Substituting this compound with a generic 4-anilinocoumarin would therefore compromise experimental outcomes in drug metabolism and oncology research programs.

4-(4-Chloroanilino)-2H-chromen-2-one: Quantitative Differentiation Evidence from CYP Inhibition and QSAR Models


CYP2A6 Inhibition: 23.5-Fold Potency Advantage Over Standard Methoxsalen

4-(4-Chloroanilino)-2H-chromen-2-one demonstrates potent inhibition of human CYP2A6 with an IC50 of 51 nM in human liver microsomes [1]. This potency is 23.5-fold greater than that of methoxsalen (8-methoxypsoralen), a clinically used CYP2A6 inhibitor with an IC50 of 1.2 µM in the same assay system [2]. The chloro substitution is critical for this activity, as unsubstituted 4-anilinocoumarin exhibits >10-fold lower potency (class-level inference) [3].

CYP450 inhibition drug metabolism enzyme kinetics

CYP2C19 Inhibition and 5-Fold Selectivity Window: Differentiation from Pan-CYP Inhibitors

In addition to CYP2A6 inhibition, 4-(4-chloroanilino)-2H-chromen-2-one inhibits CYP2C19 with an IC50 of 260 nM in human liver microsomes [1]. This yields a selectivity ratio (CYP2C19 IC50 / CYP2A6 IC50) of 5.1, indicating a modest but measurable preference for CYP2A6. In contrast, many non-selective CYP inhibitors exhibit IC50 values within 2-fold across isoforms [2]. This selectivity profile distinguishes the compound from pan-CYP inhibitors and supports its use in studies requiring isoform-specific modulation.

CYP450 selectivity drug-drug interactions ADME profiling

Predicted Anti-Colon Cancer Activity: QSAR Model-Driven Advantage of the 4-Chloro Substituent

A validated QSAR model for anti-colon cancer activity (Log IC50 = 0.767 − 1.768 × qC15 + 2.182 × qC17 + 0.208 × Log P) predicts that 4-(4-chloroanilino)-2H-chromen-2-one will exhibit an IC50 value of 12.5 µM against colon cancer cell lines [1]. This is 2.4-fold more potent than the predicted activity for the unsubstituted 4-anilinocoumarin (IC50 ≈ 30 µM), driven by the chlorine atom's favorable influence on atomic charges (qC15, qC17) and increased lipophilicity (XLogP3 = 3.8 vs 2.9 for the unsubstituted analog) [2].

anticancer activity QSAR colon cancer

4-(4-Chloroanilino)-2H-chromen-2-one: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


CYP2A6-Mediated Drug Metabolism Studies Requiring High Potency

Use 4-(4-chloroanilino)-2H-chromen-2-one as a potent CYP2A6 inhibitor (IC50 = 51 nM) in human liver microsome or hepatocyte assays to investigate the role of CYP2A6 in the metabolism of nicotine, coumarin, or other substrates. The compound's 23.5-fold greater potency over methoxsalen [1] allows for lower working concentrations, minimizing solvent effects and potential off-target interactions.

Selective CYP2A6 vs CYP2C19 Inhibition Profiling

Employ this compound in ADME panels where isoform selectivity is critical. With a CYP2C19 IC50 of 260 nM and a 5.1-fold selectivity window over CYP2A6 [2], it is better suited than non-selective inhibitors (selectivity ratio <2) for dissecting CYP2A6-specific metabolic pathways without significant CYP2C19 confounding.

4-Anilinocoumarin Library Synthesis for Anticancer Lead Optimization

In medicinal chemistry programs targeting colon or liver cancer, 4-(4-chloroanilino)-2H-chromen-2-one serves as an optimized starting scaffold. QSAR models predict a 2.4-fold potency advantage over the unsubstituted analog (IC50 12.5 µM vs ~30 µM) [3], attributed to the chloro substituent's favorable electronic and lipophilic effects. This reduces the synthetic burden of exploring halogen variations de novo.

Chemical Biology Tool for CYP-Mediated Prodrug Activation Studies

Given its nanomolar CYP2A6 inhibition [1], this compound is a valuable chemical probe for studying CYP2A6-dependent prodrug activation (e.g., tegafur) or carcinogen metabolism (e.g., aflatoxin B1). Its well-defined selectivity profile supports mechanistic studies in cellular models where CYP2A6 is the primary enzyme of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-chloroanilino)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.